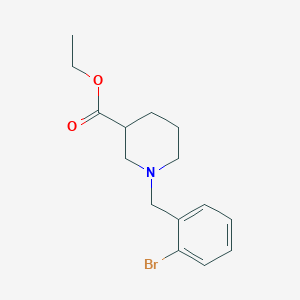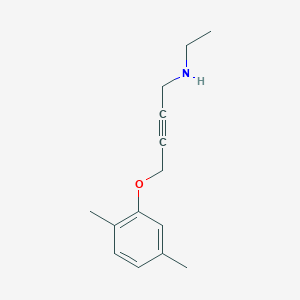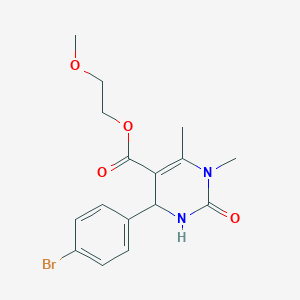
1-(3,5-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine is a chemical compound that has gained significant attention in the field of scientific research. This compound is a derivative of piperazine and its chemical structure has been modified to enhance its biological activity.
Mécanisme D'action
The mechanism of action of 1-(3,5-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine is not fully understood. However, it is believed to act by inhibiting certain enzymes and signaling pathways in the body. This leads to a reduction in inflammation, cell proliferation, and cell migration, which are all important processes in the development of various diseases.
Biochemical and physiological effects:
1-(3,5-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to inhibit the growth of cancer cells and reduce the production of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3,5-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine in lab experiments is its ability to selectively target certain enzymes and signaling pathways. This makes it a promising candidate for the development of new drugs. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
Orientations Futures
There are several future directions for the study of 1-(3,5-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine. One direction is to further investigate its anti-cancer properties and its potential use in cancer therapy. Another direction is to study its effects on neurological disorders and its potential as a neuroprotective agent. Additionally, more research is needed to fully understand its mechanism of action and to optimize its biological activity.
Méthodes De Synthèse
The synthesis of 1-(3,5-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine involves the reaction of 1-(3,5-dimethoxybenzyl)piperazine with 2,3,4-trimethoxybenzaldehyde in the presence of a catalyst. The reaction is carried out under controlled conditions to obtain a pure product. The purity of the product is important for its biological activity and for further research.
Applications De Recherche Scientifique
1-(3,5-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. The compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-[(3,5-dimethoxyphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O5/c1-26-19-12-17(13-20(14-19)27-2)15-24-8-10-25(11-9-24)16-18-6-7-21(28-3)23(30-5)22(18)29-4/h6-7,12-14H,8-11,15-16H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOHFHDGOBHSTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)CC3=CC(=CC(=C3)OC)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,5-dimethylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5056193.png)
![8-bromo-3-[2-(2,4-dimethylphenyl)-1,3-thiazol-4-yl]-6-nitro-2H-chromen-2-one](/img/structure/B5056196.png)
![3-(4-{[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B5056202.png)

![1-(3-isoxazolylcarbonyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine trifluoroacetate](/img/structure/B5056207.png)

![4-(2-bromophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5056232.png)
![4-(3,4-dimethylphenyl)-2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5056241.png)
![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-[3-(methylthio)propyl]benzamide](/img/structure/B5056246.png)
![2-methoxy-4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-nitrophenol](/img/structure/B5056249.png)

![N-(3,4-dimethylphenyl)-2-{2,4-dioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-3-yl}acetamide](/img/structure/B5056266.png)
![1-[2-(4-ethylphenoxy)ethoxy]-3-methoxybenzene](/img/structure/B5056273.png)
